Fmoc-L-homophenylalanine

概要

説明

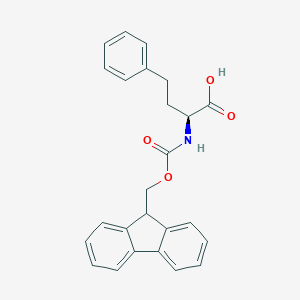

Fmoc-L-homophenylalanine, also known as N-(9-fluorenylmethoxycarbonyl)-L-homophenylalanine, is a derivative of the amino acid phenylalanine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during peptide synthesis .

準備方法

Synthetic Routes and Reaction Conditions: Fmoc-L-homophenylalanine can be synthesized through various methods. One common approach involves the reaction of L-homophenylalanine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction typically takes place in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids to a growing peptide chain, with this compound being one of the building blocks. The use of automated systems ensures high efficiency and purity of the final product .

化学反応の分析

Types of Reactions: Fmoc-L-homophenylalanine undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

Coupling Reactions: The amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

Oxidation and Reduction: The phenyl group can undergo oxidation or reduction reactions under specific conditions.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide.

Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU.

Oxidation: Potassium permanganate or other oxidizing agents.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Major Products Formed:

Deprotected Amino Acid: Removal of the Fmoc group yields L-homophenylalanine.

Peptide Chains: Coupling reactions result in the formation of peptide chains with this compound as one of the residues.

科学的研究の応用

Peptide Synthesis

Fmoc-L-homophenylalanine is widely recognized as a crucial building block in the synthesis of peptides, especially through solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group that shields the amino group during synthesis, preventing unwanted side reactions. This allows for the incorporation of non-natural amino acids into peptides, enhancing their stability and functionality.

Case Study: Solid-Phase Peptide Synthesis

In a study focused on synthesizing complex peptides, this compound was utilized to create sequences with high purity and yield. The efficiency of SPPS using this compound was demonstrated through the successful synthesis of bioactive peptides that exhibited desired pharmacological properties .

Drug Development

This compound is instrumental in the development of peptide-based therapeutics. Its ability to form stable structures allows researchers to design drugs that can effectively target specific biological pathways.

Case Study: NPC-14686

Research involving NPC-14686, a compound based on this compound, revealed its capability to induce intracellular calcium release in human hepatoma cells. This effect was shown to be concentration-dependent and involved mechanisms that could be exploited for therapeutic purposes .

Bioconjugation

This compound is also used in bioconjugation processes, where peptides are attached to proteins or other biomolecules. This enhances the stability and functionality of therapeutic agents.

Application Example

In studies aimed at improving drug delivery systems, this compound has been employed to create conjugates that exhibit better pharmacokinetics and bioavailability compared to traditional small molecules .

Materials Science

The self-assembly properties of this compound derivatives have led to their use in developing advanced materials such as hydrogels.

Case Study: Hydrogel Formation

Research has demonstrated that Fmoc-protected dipeptides can form hydrogels with remarkable mechanical properties. These hydrogels have been explored for applications in tissue engineering and drug delivery due to their biocompatibility and ability to encapsulate therapeutic agents .

| Application Area | Details |

|---|---|

| Peptide Synthesis | Key building block for SPPS; allows incorporation of non-natural amino acids. |

| Drug Development | Used in developing peptide-based drugs; example: NPC-14686 induces calcium release in cells. |

| Bioconjugation | Enhances stability and functionality of therapeutic agents through peptide attachment. |

| Materials Science | Forms hydrogels for tissue engineering; exhibits mechanical robustness and biocompatibility. |

Research in Neuroscience

This compound has also been implicated in neuroscience research, particularly in studies related to neurotransmitter systems.

Application Example

Investigations into compounds derived from this compound have shown potential for modulating synaptic activity, which could lead to advancements in treatments for neurological disorders .

作用機序

The primary mechanism of action of Fmoc-L-homophenylalanine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the sequential addition of amino acids to form peptides and proteins .

類似化合物との比較

Fmoc-L-phenylalanine: Similar to Fmoc-L-homophenylalanine but lacks the additional methylene group in the side chain.

Fmoc-D-homophenylalanine: The D-enantiomer of this compound, used in the synthesis of D-peptides.

Fmoc-L-tyrosine: Contains a hydroxyl group on the phenyl ring, providing different chemical properties and reactivity.

Uniqueness: this compound is unique due to the presence of an additional methylene group in its side chain, which can influence the conformation and properties of the resulting peptides. This structural difference can affect the biological activity and stability of the peptides, making this compound a valuable building block in peptide synthesis .

生物活性

Fmoc-L-homophenylalanine (Fmoc-Hphe) is a non-standard amino acid derivative that has garnered attention in biochemical and pharmaceutical research due to its unique biological properties. This compound, characterized by its fluorenylmethyloxycarbonyl (Fmoc) protective group, serves as a versatile building block in peptide synthesis, influencing various biological activities.

Chemical Structure and Properties

This compound is structurally similar to phenylalanine but contains an additional methylene group in its side chain. This modification affects its hydrophobicity and steric properties, making it useful in designing peptides with specific functionalities.

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

- Calcium Modulation : Fmoc-Hphe has been shown to modulate intracellular calcium levels. It inhibits increases in intracellular calcium by interacting with phospholipid ester linkages, which can influence various cellular processes, including muscle contraction and neurotransmitter release.

- Anticancer Properties : Studies indicate that peptides synthesized with Fmoc-Hphe can exhibit cytotoxic effects against certain cancer cell lines. For instance, it has been implicated in preventing gastric mucosal lesions and demonstrating antiproliferative activity in vitro.

- Antibacterial Activity : Fmoc-Hphe has also been noted for its antibacterial properties, particularly against Gram-positive bacteria. Its mechanism involves disrupting biofilm formation and reducing the structural integrity of bacterial extracellular matrices .

The precise mechanisms through which this compound exerts its biological effects are still being elucidated. The modulation of calcium signaling pathways is a significant area of focus, as calcium ions play crucial roles in various physiological processes. Additionally, the ability of Fmoc-Hphe to interfere with biofilm formation suggests potential applications in combating antibiotic resistance by destabilizing bacterial communities .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound | Structure Similarity | Biological Activity |

|---|---|---|

| L-Phenylalanine | High | Neurotransmitter precursor; aggregation in diseases |

| D-Phenylalanine | Moderate | Inhibits L-phenylalanine fibril formation |

| Fmoc-L-Phenylalanine | High | Antimicrobial; used in drug delivery systems |

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the cytotoxic effects of peptides containing Fmoc-Hphe on MCF-7 breast cancer cells, showing significant inhibition of cell proliferation at specific concentrations (IC50 values reported between 10–33 nM) .

- Biofilm Disruption : Research demonstrated that Fmoc-Hphe could reduce the protein and polysaccharide content in biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa by up to 60%, indicating its potential as an antimicrobial agent .

- Calcium Signaling : Investigations into the calcium modulation properties of Fmoc-Hphe revealed that it could significantly alter calcium influx in neuronal cells, suggesting implications for neurological health and disease management.

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHPCIUGLIZADU-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375787 | |

| Record name | Fmoc-L-homophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132684-59-4 | |

| Record name | Fmoc-L-homophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Fmoc-L-homophenylalanine in influencing intracellular calcium levels?

A1: this compound elevates intracellular calcium concentrations () by triggering the release of calcium from the endoplasmic reticulum, a key calcium storage site within cells [, ]. This release is not dependent on inositol trisphosphate (IP3), a common second messenger involved in calcium signaling []. Instead, the compound appears to act through a pathway involving phospholipase C []. Additionally, this compound promotes calcium entry from the extracellular environment, a process known as capacitative calcium entry []. This entry is further enhanced by the activation of protein kinase C [].

Q2: In which cell types has this compound been shown to modulate intracellular calcium levels?

A2: Studies have demonstrated that this compound can increase in a variety of human cell lines. These include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。